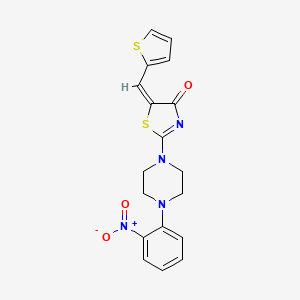

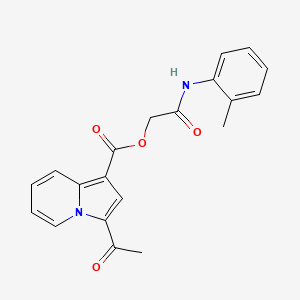

![molecular formula C13H12N2OS B2408643 3-[3-(2,5-二甲基-1H-吡咯-1-基)-2-噻吩基]-3-氧代丙腈 CAS No. 477871-28-6](/img/structure/B2408643.png)

3-[3-(2,5-二甲基-1H-吡咯-1-基)-2-噻吩基]-3-氧代丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile is a useful research compound. Its molecular formula is C13H12N2OS and its molecular weight is 244.31. The purity is usually 95%.

BenchChem offers high-quality 3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 吡咯硫代加他汀(该化合物的通用名称)作为GATA家族蛋白的一种新型抑制剂。它专门针对GATA3和其他GATA家族成员的DNA结合活性。 通过抑制GATA3与SOX4之间的相互作用,它可能对癌症研究和基因调控产生影响 .

- 研究人员广泛探索了吡咯,因为它们具有多样的反应性和生物活性。虽然没有直接针对该特定化合物进行研究,但已报道了使用实用且经济的方法合成N-取代吡咯。 这些吡咯可以作为药物发现和开发的构建模块 .

- 已建立了一种多克合成3-取代的2,5-二氢-1H-吡咯硼酸衍生物的方案。该方法涉及N-Boc-3-氧代吡咯烷的三氟甲磺酰化,然后进行钯催化的硼化。 这些衍生物可能在材料科学、催化或药物化学中找到应用 .

- 评估了相关化合物MPPB的构效关系。有趣的是,发现2,5-二甲基吡咯可以提高细胞特异性生产率。 虽然没有研究该特定化合物,但它表明了其在生物技术和细胞培养中的潜在应用 .

GATA家族蛋白抑制

药物化学

硼酸衍生物

细胞特异性生产率提高

作用机制

Target of Action

Compounds with a similar pyrrole structure have been known to exhibit diverse biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial properties .

Mode of Action

It’s worth noting that pyrrole-containing analogs are considered a potential source of biologically active compounds

Biochemical Pathways

Given the diverse nature of activities associated with pyrrole-containing compounds, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Given the diverse biological activities associated with pyrrole-containing compounds, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

生化分析

Molecular Mechanism

The molecular mechanism of action of 3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile is not well-defined. It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

属性

IUPAC Name |

3-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-9-3-4-10(2)15(9)11-6-8-17-13(11)12(16)5-7-14/h3-4,6,8H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETHLXCMIGDWQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(SC=C2)C(=O)CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

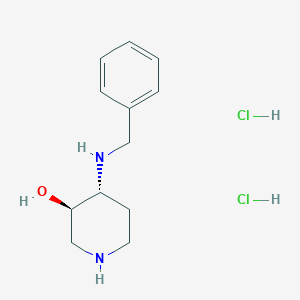

![N-(3-chloro-4-methylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2408563.png)

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2408573.png)

![N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide](/img/structure/B2408574.png)

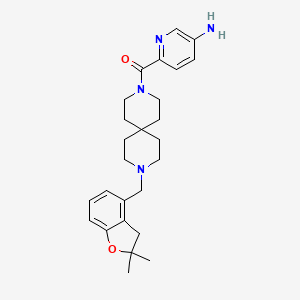

![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2408575.png)

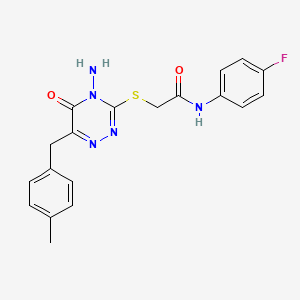

![Ethyl 1-(3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2408576.png)

![2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2408578.png)